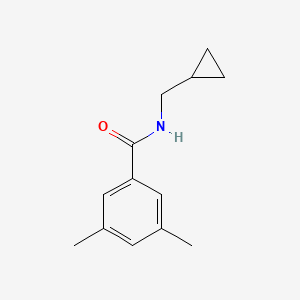
N-(cyclopropylmethyl)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-3,5-dimethylbenzamide, commonly known as CPMB, is a novel compound that has gained significant attention in recent years due to its potential in various scientific research applications. CPMB belongs to the class of benzamide compounds that possess unique chemical properties, making it a promising candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of CPMB is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. CPMB has also been shown to interact with various receptors, including the sigma-1 receptor, the TRPV1 receptor, and the opioid receptor.
Biochemical and Physiological Effects:
CPMB has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and analgesic effects. CPMB has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CPMB in lab experiments is its high potency and selectivity, which allows for precise targeting of specific signaling pathways and receptors. However, one of the limitations of using CPMB is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of CPMB. One of the main areas of focus is the development of more efficient and cost-effective synthesis methods. Another area of focus is the identification of new therapeutic applications for CPMB, including its potential in the treatment of neurological disorders and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of CPMB and its potential side effects.
Conclusion:
In conclusion, CPMB is a novel compound that has shown promising results in various scientific research applications. Its high potency and selectivity make it a promising candidate for drug discovery and development. Further research is needed to fully understand the mechanism of action of CPMB and its potential therapeutic applications.
Synthesis Methods
CPMB can be synthesized using a multi-step process that involves the reaction of 3,5-dimethylbenzoic acid with cyclopropylcarbinol, followed by N,N-dimethylformamide (DMF) and thionyl chloride. The resulting product is then purified using column chromatography to obtain pure CPMB.
Scientific Research Applications
CPMB has shown promising results in various scientific research applications, including cancer research, neuroprotection, and pain management. In cancer research, CPMB has been found to inhibit the growth of cancer cells by inducing apoptosis and reducing the expression of oncogenes. In neuroprotection, CPMB has been shown to protect neurons from oxidative stress and inflammation, which are the leading causes of neurodegenerative diseases. In pain management, CPMB has been found to be effective in reducing chronic pain by inhibiting the release of inflammatory mediators.
properties
IUPAC Name |
N-(cyclopropylmethyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-5-10(2)7-12(6-9)13(15)14-8-11-3-4-11/h5-7,11H,3-4,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWAXNZAMGRIIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


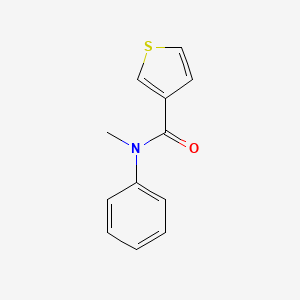
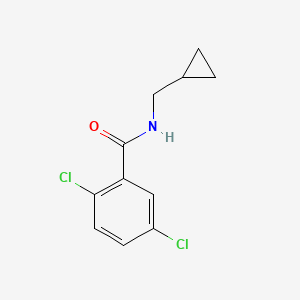
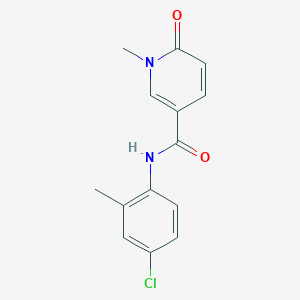
![2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510058.png)
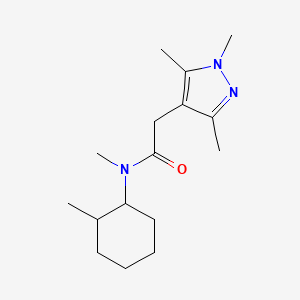
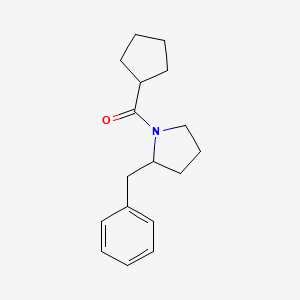
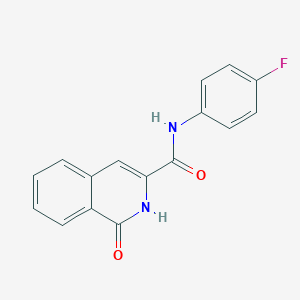
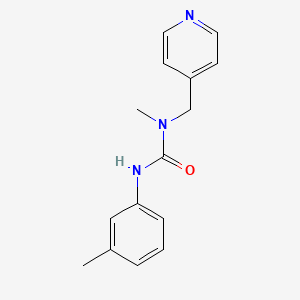
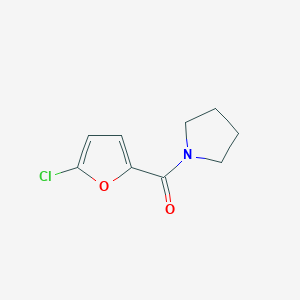
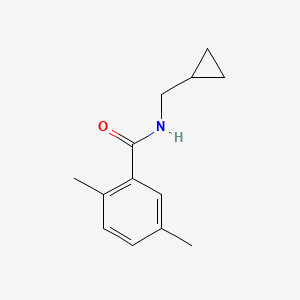
![2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510107.png)

